![molecular formula C12H7N3O4S B091665 Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide CAS No. 18378-06-8](/img/structure/B91665.png)
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a derivative of benzofurazan, which is a heterocyclic aromatic compound with a nitrogen atom and an oxygen atom in the ring.
Wirkmechanismus
The mechanism of action of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade. In bacteria and fungi, it disrupts the cell membrane and inhibits protein synthesis, leading to cell death. In plants, it inhibits the growth of weeds by interfering with their photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is its versatility in various fields of science. Its anti-cancer, antibacterial, antifungal, and herbicidal properties make it a potential candidate for the development of new drugs, antibiotics, and herbicides. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide. In medicine, further studies can be conducted to explore its potential as a cancer treatment and to identify its specific targets in cancer cells. In agriculture, research can be conducted to develop new herbicides based on the properties of this compound. In materials science, further studies can be conducted to explore its potential as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, benzofurazan, 4-nitro-7-phenylthio-, 1-oxide is a versatile compound with potential applications in various fields of science. Its anti-cancer, antibacterial, antifungal, and herbicidal properties make it a promising candidate for the development of new drugs, antibiotics, and herbicides. While its potential toxicity requires careful handling and disposal in lab experiments, further research can be conducted to explore its potential in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of benzofurazan, 4-nitro-7-phenylthio-, 1-oxide involves the reaction of 4-nitrophenylthioacetic acid with phosphoryl chloride to form 4-nitrophenylthioacetyl chloride. The resulting compound is then reacted with benzofurazan to form benzofurazan, 4-nitro-7-phenylthio-, 1-oxide. This synthesis method is a simple and efficient way to produce the compound in large quantities.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, benzofurazan, 4-nitro-7-phenylthio-, 1-oxide has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, this compound has been studied for its ability to act as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
18378-06-8 |
---|---|
Produktname |
Benzofurazan, 4-nitro-7-phenylthio-, 1-oxide |
Molekularformel |
C12H7N3O4S |
Molekulargewicht |
289.27 g/mol |
IUPAC-Name |
7-nitro-3-oxido-4-phenylsulfanyl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C12H7N3O4S/c16-14(17)9-6-7-10(12-11(9)13-19-15(12)18)20-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
NHDVXPDPUYQSNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
18378-06-8 |
Synonyme |
4-Nitro-7-phenylthiobenzofurazane 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.